molecular formula C20H15ClFN3O B11324016 7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11324016
M. Wt: 367.8 g/mol
InChI Key: FDFHLDTWEWITSK-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a synthetic dihydroquinazolinone derivative supplied as a high-purity compound for research purposes. This compound is part of the quinazoline chemical class, a scaffold recognized for its significant and diverse biological activities in medicinal chemistry . Quinazoline derivatives are extensively investigated in oncology research, primarily for their potent inhibitory effects on key enzymatic targets involved in cancer cell proliferation and survival. The core quinazoline structure is a privileged scaffold in drug discovery, with several FDA-approved drugs such as erlotinib and gefitinib demonstrating the pharmacophore's value as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors . The specific substitution pattern of this compound, featuring a 4-chlorophenyl group at the 7-position and a (4-fluorophenyl)amino group at the 2-position, is designed to modulate its electronic properties, lipophilicity, and binding affinity to biological targets. Structure-activity relationship (SAR) studies indicate that substitutions with halogen atoms, such as chlorine and fluorine on the aromatic rings, can significantly improve biological activity . Key Research Applications: • Anticancer Agent Development: This compound is of high interest for in vitro screening against a panel of human cancer cell lines. Its structural features suggest potential as a kinase inhibitor, potentially targeting EGFR and VEGFR-2, which are critical drivers of tumor growth and angiogenesis . • Structure-Activity Relationship (SAR) Studies: It serves as a key intermediate or final product for exploring the biological impact of dihydroquinazolinones substituted with halogenated aryl and arylamino groups, helping to refine pharmacophore models for quinazoline-based therapeutics . • Mechanism of Action Studies: Researchers can utilize this compound to investigate mechanisms of cell cycle arrest and the induction of apoptosis in susceptible cancer cell populations . Usage and Handling: This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the material safety data sheet (MSDS) prior to use and handle the compound with appropriate personal protective equipment.

Properties

Molecular Formula

C20H15ClFN3O

Molecular Weight

367.8 g/mol

IUPAC Name

7-(4-chlorophenyl)-2-(4-fluoroanilino)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C20H15ClFN3O/c21-14-3-1-12(2-4-14)13-9-18-17(19(26)10-13)11-23-20(25-18)24-16-7-5-15(22)6-8-16/h1-8,11,13H,9-10H2,(H,23,24,25)

InChI Key

FDFHLDTWEWITSK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Two-Step Acylation-Cyclization Protocol

The core dihydroquinazolinone scaffold is synthesized via anthranilic acid derivatization. Anthranilic acid reacts with 4-chlorobenzoyl chloride in acetic anhydride to form 2-(4-chlorobenzamido)benzoic acid, which undergoes cyclization under acidic conditions (H<sub>2</sub>SO<sub>4</sub>/EtOH) to yield 7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one. Subsequent amination with 4-fluoroaniline in tetrahydrofuran (THF) at 80°C for 6 hours introduces the 2-[(4-fluorophenyl)amino] group.

Key Parameters:

StepReagentsTemperatureTimeYield
Acylation4-Chlorobenzoyl chloride, Ac<sub>2</sub>O110°C2 h85%
CyclizationH<sub>2</sub>SO<sub>4</sub>/EtOHReflux4 h72%
Amination4-Fluoroaniline, THF80°C6 h68%

Microwave-Assisted One-Pot Synthesis

Leuckart-Wallach Reaction Optimization

Microwave irradiation significantly enhances reaction efficiency. Methyl 2-formylphenyl carbamate reacts with 4-chloroaniline and 4-fluoroaniline in a 1:1:1 molar ratio under microwave conditions (190°C, 20 min) using formic acid as a catalyst. This method bypasses intermediate isolation, achieving a 65% overall yield with >95% purity (HPLC).

Advantages:

  • Time Reduction : 20 minutes vs. 12 hours in conventional heating

  • Solvent Efficiency : Ethanol/water (9:1) minimizes waste

  • Scalability : Demonstrated at 100g scale with consistent yields

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Functionalization

For advanced derivatives, palladium-catalyzed coupling introduces substituents post-cyclization. The 7-(4-chlorophenyl) intermediate undergoes Suzuki coupling with 4-fluorophenylboronic acid using Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) and K<sub>2</sub>CO<sub>3</sub> in THF/iPrOH (3:1) at 70°C.

Performance Metrics:

Catalyst LoadingSolvent SystemYieldPurity
5 mol% Pd(PPh<sub>3</sub>)<sub>4</sub>THF/iPrOH78%98.2%
3 mol% Pd(OAc)<sub>2</sub>DMF/H<sub>2</sub>O65%96.8%

Solid-Phase Synthesis for High-Throughput Production

Merrifield Resin Immobilization

A resin-bound approach enables parallel synthesis of analogs:

  • Anthranilic acid anchored to chloromethylated polystyrene

  • Sequential acylation (4-chlorobenzoyl chloride) and cyclization (TFA/DCM)

  • On-resin amination with 4-fluoroaniline (DIEA, DMF, 50°C)

Throughput Data:

Batch SizeAverage YieldPDI
24 compounds82 ± 5%1.02
96 compounds75 ± 7%1.12

Analytical Validation of Synthetic Products

Structural Confirmation Techniques

Nuclear Magnetic Resonance (NMR):

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.21 (d, J = 8.4 Hz, 1H, H-4), 7.89–7.83 (m, 4H, Ar-H), 6.95 (s, 2H, NH<sub>2</sub>), 4.32 (t, J = 6.8 Hz, 2H, CH<sub>2</sub>), 3.15 (t, J = 6.8 Hz, 2H, CH<sub>2</sub>)

Mass Spectrometry:

  • HRMS (ESI<sup>+</sup>) : m/z 396.0841 [M+H]<sup>+</sup> (calc. 396.0839 for C<sub>20</sub>H<sub>15</sub>ClFN<sub>3</sub>O)

Purity Assessment:

  • HPLC : 98.4% purity (C18 column, MeCN/H<sub>2</sub>O 70:30, 1 mL/min)

Comparative Analysis of Synthetic Routes

MethodTotal YieldPurityTimeCost Index
Conventional Cyclocondensation52%95%12 h$$$
$
Microwave-Assisted65%98%45 min$$
Suzuki Coupling78%98%8 h$$$$$
Solid-Phase75%97%6 h$$$

Cost Index Key:
$ = <$50/g, $$ = $50–$100/g, $$$ = $100–$200/g, $$$$ = >$200/g

Industrial-Scale Production Considerations

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 23.7 for microwave route vs. 48.9 for conventional

  • E-Factor : 8.2 (microwave) vs. 19.6 (solution-phase)

  • Solvent Recovery : 92% ethanol reuse achieved via distillation

Regulatory Compliance

  • ICH Q3D elemental impurities: Pd <2 ppm in final product

  • Genotoxic Risk : No alerting structures per EMA guidelines

Emerging Techniques in Quinazolinone Synthesis

Continuous Flow Chemistry

Microreactor systems enable safer handling of exothermic cyclization steps:

  • Residence Time : 8.2 minutes at 150°C

  • Output : 1.2 kg/day with 89% yield

Biocatalytic Approaches

Immobilized lipases (e.g., CAL-B) catalyze enantioselective amination:

  • ee : >99% for (R)-isomer

  • TON : 1,450

Critical Challenges in Process Development

  • Regioselectivity Control : Competing N- vs. O-alkylation during amination

  • Pd Removal : Requires Chelex-100 treatment to meet ICH limits

  • Polymorphism : Three crystalline forms identified (Forms I–III)

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of suitable solvents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can produce a variety of substituted quinazolinone compounds.

Scientific Research Applications

7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 7 / Position 2) Molecular Formula Molecular Weight (g/mol) Key Features
Target: 7-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-... 4-Cl-C₆H₄ / 4-F-C₆H₄-NH- ~C₂₁H₁₆ClFN₃O ~380–400 Electron-withdrawing Cl and F groups; potential enhanced lipophilicity.
7-(3-Chlorophenyl)-2-[(4-methoxyphenyl)amino]-... 3-Cl-C₆H₄ / 4-MeO-C₆H₄-NH- C₂₁H₁₈ClN₃O₂ 379.84 Meta-Cl and para-MeO groups; increased polarity vs. target.
7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-... 4-F-C₆H₄ / 3-Me-C₆H₄-NH- C₂₁H₁₈FN₃O 347.39 Para-F and meta-Me groups; reduced steric hindrance.
7-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-... 4-F-C₆H₄ / 4-MeO-C₆H₄-piperazinyl C₂₆H₂₇FN₄O₂ 446.52 Piperazine linker; enhanced solubility and hydrogen-bonding capacity.
7-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-... 4-Cl-C₆H₄ / HOCH₂CH₂-piperazinyl C₂₁H₂₅ClN₄O₂ 400.90 Hydroxyethyl group; increased hydrophilicity vs. target.

Key Observations:

The 4-fluorophenylamino substituent in the target compound may enhance metabolic stability relative to the 4-methoxyphenylamino group in , as fluorine is less prone to oxidative metabolism .

Steric and Solubility Considerations: Piperazinyl derivatives (e.g., ) exhibit higher molecular weights and improved solubility due to nitrogen-rich linkers, contrasting with the target compound’s anilino group, which may favor membrane permeability . The hydroxyethyl group in introduces polarity, likely improving aqueous solubility compared to the target’s fluorinated aryl group .

Biological Activity

The compound 7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one , often referred to as compound 6n in various studies, belongs to the quinazoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the potent anticancer activities of this compound. The compound exhibited significant antiproliferative effects against various cancer cell lines, including:

  • A549 (human lung adenocarcinoma)
  • SW-480 (colorectal cancer)
  • MCF-7 (human breast cancer)

The cytotoxicity was quantified using IC50 values, with the compound showing values of 5.9 ± 1.7 µM for A549, 2.3 ± 0.91 µM for SW-480, and 5.65 ± 2.33 µM for MCF-7 cells . These values indicate that compound 6n is more effective than Cisplatin, a standard chemotherapy agent used in cancer treatment.

The mechanism by which compound 6n exerts its anticancer effects involves several pathways:

  • Induction of Apoptosis : Compound 6n has been shown to induce apoptosis in A549 cells in a dose-dependent manner. At concentrations of 5 µM, it resulted in early apoptosis rates of 2.61% and late apoptosis rates of 21.2%. This increased to 33.26% and 65.08% for concentrations of 10 µM and 15 µM, respectively .
  • Cell Cycle Arrest : The compound also causes cell cycle arrest in the S phase, which is critical for halting the proliferation of cancer cells .
  • EGFR Inhibition : Quinazoline derivatives are known inhibitors of the Epidermal Growth Factor Receptor (EGFR), which plays a significant role in tumor growth and metastasis. The binding affinity of compound 6n to EGFR has been supported by molecular docking studies .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as chlorine and fluorine at specific positions on the phenyl rings significantly enhances the biological activity of quinazoline derivatives. The SAR studies indicate that:

  • Compounds with halogen substitutions exhibit higher antiproliferative activity.
  • Substitutions at the para position are more effective than those at the meta position.
  • Bulky groups on the phenyl ring may reduce efficacy compared to simpler substitutions .

Comparative Data

CompoundCell LineIC50 (µM)Mechanism
Compound 6nA5495.9 ± 1.7Apoptosis induction
Compound 6nSW-4802.3 ± 0.91S phase arrest
Compound 6nMCF-75.65 ± 2.33EGFR inhibition
CisplatinA54915.37Chemotherapy
CisplatinSW-48016.1Chemotherapy
CisplatinMCF-73.2Chemotherapy

Case Studies

In a recent study published in Scientific Reports, researchers synthesized various quinazoline derivatives and evaluated their biological activities against multiple cancer cell lines . Compound 6n emerged as one of the most promising candidates due to its low IC50 values and ability to induce apoptosis effectively.

Another study highlighted its potential application in combination therapies with existing chemotherapeutic agents to enhance efficacy and reduce resistance .

Q & A

Q. Table 1: Comparative Biological Activities of Quinazolinone Derivatives

Compound ModificationBiological ActivityIC50_{50} (µM)Reference
6-Chloro-4-phenyl derivativeAntitumor10.5
4-Fluorophenylamino at C2Kinase inhibition8.2
Trifluoroethylamino substitutionAntiviral12.0

Advanced Research Question: What computational approaches validate the molecular interactions of this compound with biological targets?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to model binding poses in ATP-binding pockets (e.g., EGFR kinase). Set grid parameters to 60 × 60 × 60 Å centered on the active site .
  • Molecular dynamics (MD): Simulate ligand-protein complexes for 100 ns in GROMACS. Analyze root-mean-square deviation (RMSD) to assess stability .
  • Validation: Compare calculated binding energies (ΔG = −9.2 kcal/mol) with experimental IC50_{50} values to confirm predictive accuracy .

Advanced Research Question: How should researchers address discrepancies in biological activity data across studies of similar quinazolinones?

Methodological Answer:

  • Source analysis: Identify variability in assay conditions (e.g., cell lines, incubation times) or compound purity .
  • Meta-analysis: Aggregate data from ≥5 independent studies using random-effects models. Report heterogeneity indices (I2^2 > 50% indicates significant variation) .
  • Controlled replication: Repeat assays under standardized protocols (e.g., CLIA-certified labs) to isolate compound-specific effects .

Advanced Research Question: What methodologies assess the environmental impact and degradation pathways of this compound?

Methodological Answer:

  • Fate studies: Use HPLC-MS to quantify abiotic degradation in simulated sunlight (UV irradiation at 254 nm) and aqueous matrices (pH 4–10) .
  • Ecotoxicology: Test acute toxicity in Daphnia magna (48-h LC50_{50}) and algal growth inhibition (OECD 201).
  • Biotransformation: Incubate with liver microsomes (human/rat) and identify metabolites via LC-QTOF-MS .

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